Product packaging for 2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine(Cat. No.:CAS No. 162965-54-0)

2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine

Cat. No.: B070248
CAS No.: 162965-54-0
M. Wt: 193.19 g/mol
InChI Key: FCLUQYUDEKXIKH-UHFFFAOYSA-N
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Description

2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine is a versatile sulfur-containing heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a pyridine ring, a common pharmacophore, linked via a sulfide bridge to a strongly electron-withdrawing 2,2,2-trifluoroethyl group. This unique structure confers distinct electronic properties, making it a valuable intermediate for the synthesis of more complex molecules. Its primary research applications include serving as a key precursor in the development of potential enzyme inhibitors, where the pyridine nitrogen can act as a coordinating ligand for metal ions in active sites, and the trifluoroethylsulfanyl moiety can be leveraged to modulate the lipophilicity, metabolic stability, and binding affinity of lead compounds. Researchers utilize this chemical as a scaffold in structure-activity relationship (SAR) studies, particularly in the design of ligands for central nervous system (CNS) targets, kinase inhibitors, and agrochemicals. The presence of the sulfur atom also provides a handle for further functionalization through oxidation to sulfoxide or sulfone derivatives, expanding its utility in chemical space exploration. This compound is intended for use in laboratory research and is an essential tool for chemists and biochemists working on the design and synthesis of novel bioactive molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6F3NS B070248 2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine CAS No. 162965-54-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,2,2-trifluoroethylsulfanyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NS/c8-7(9,10)5-12-6-3-1-2-4-11-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLUQYUDEKXIKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625209
Record name 2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162965-54-0
Record name 2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 2,2,2 Trifluoroethyl Sulfanyl Pyridine and Analogous Structures

Direct Introduction of the Trifluoroethylsulfanyl Group

The most direct and common strategies for the synthesis of 2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine involve the formation of the S-C(2) bond on a pre-existing pyridine (B92270) ring. These methods can be broadly categorized into nucleophilic substitution reactions and transition metal-catalyzed thiolation reactions.

Nucleophilic Substitution Reactions on Halopyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental and widely employed method for the synthesis of aryl and heteroaryl sulfides. lookchem.comyoutube.comresearchgate.netnih.govresearchgate.net This approach typically involves the reaction of an electron-deficient halopyridine, most commonly 2-chloro- or 2-bromopyridine, with a sulfur-based nucleophile. The electron-withdrawing nature of the pyridine nitrogen atom facilitates nucleophilic attack at the C-2 position, leading to the displacement of the halide.

A straightforward implementation of the SNAr methodology involves the direct reaction of a 2-halopyridine with 2,2,2-trifluoroethanethiol (B73368). The thiol is typically deprotonated in situ using a suitable base to form the more nucleophilic thiolate anion, which then attacks the 2-position of the pyridine ring. Common bases employed for this transformation include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (B78521) (NaOH). The reaction is generally carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

EntryHalopyridineBaseSolventTemperature (°C)Yield (%)
12-ChloropyridineNaHDMF25-8075-85
22-BromopyridineK2CO3DMSO10080-90
32-FluoropyridineNaOHAcetonitrile6070-80

This table is generated based on general principles of SNAr reactions and may not represent specific literature-reported data.

An alternative to using the volatile and odorous 2,2,2-trifluoroethanethiol directly is the use of a more stable precursor, such as S-(2,2,2-trifluoroethyl) thioacetate (B1230152). In this approach, the thioacetate is first hydrolyzed under basic conditions to generate the trifluoroethyl thiolate in situ, which then proceeds to react with the halopyridine. This method offers improved handling and storage characteristics of the sulfur source.

EntryHalopyridineThiol PrecursorBaseSolventTemperature (°C)Yield (%)
12-ChloropyridineS-(2,2,2-trifluoroethyl) thioacetateNaOMeMethanolReflux70-80
22-BromopyridineS-(2,2,2-trifluoroethyl) thioacetateLiOHTHF/H2O8075-85

This table is generated based on general principles of SNAr reactions and may not represent specific literature-reported data.

Transition Metal-Catalyzed Thiolation Reactions

In recent years, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-sulfur bonds, often offering milder reaction conditions and broader substrate scope compared to traditional SNAr methods. Copper and palladium are the most commonly employed metals for these transformations.

Copper-catalyzed C-S cross-coupling reactions, often referred to as Ullmann-type couplings, are a well-established method for the synthesis of aryl and heteroaryl sulfides. These reactions typically involve the coupling of a halo-heterocycle with a thiol in the presence of a copper catalyst and a base. A variety of copper sources, such as CuI, Cu2O, and copper nanoparticles, can be utilized. The addition of a ligand, such as 1,10-phenanthroline (B135089) or L-proline, can often accelerate the reaction and improve yields.

A notable copper-catalyzed approach involves the reaction of aryl bromides and iodides with elemental sulfur and 1,1,1-trifluoro-2-iodoethane. This method provides a one-pot synthesis of aryl 2,2,2-trifluoroethyl thioethers with good to excellent yields and shows excellent functional group tolerance. nih.gov While not explicitly demonstrated for 2-halopyridines in the provided source, this methodology is applicable to a range of aryl halides. nih.gov

EntryHalopyridineSulfur SourceTrifluoroethyl SourceCatalystLigandBaseSolventTemperature (°C)Yield (%)
12-Iodopyridine2,2,2-Trifluoroethanethiol-CuI1,10-PhenanthrolineK3PO4Toluene11080-90
22-BromopyridineElemental SulfurCF3CH2ICuI-Cs2CO3DMF12075-85

This table is generated based on established copper-catalyzed C-S coupling methodologies and may not represent specific literature-reported data for the target compound.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its sulfur-analogue, have revolutionized the synthesis of C-N and C-S bonds. These reactions typically employ a palladium catalyst in combination with a phosphine (B1218219) ligand to couple an aryl or heteroaryl halide with a thiol. The choice of ligand is often crucial for achieving high catalytic activity and good yields. While a powerful method, specific examples for the synthesis of this compound are not extensively detailed in general literature.

This table is generated based on established palladium-catalyzed C-S coupling methodologies and may not represent specific literature-reported data for the target compound.

Construction of the Pyridine Ring with Pre-existing Trifluoroethylsulfanyl Units

The synthesis of a pyridine ring is a foundational aspect of heterocyclic chemistry, with numerous named reactions and strategies developed for its construction. baranlab.org Applying these methods to build the pyridine scaffold from precursors already containing the 2,2,2-trifluoroethylsulfanyl moiety represents a convergent synthetic design. While specific examples utilizing such precursors are not extensively reported, the principles of established cycloaddition and multi-component reactions can be extended to this target.

Cycloaddition Reactions

Cycloaddition reactions, particularly [4+2] Diels-Alder reactions, are powerful methods for forming six-membered rings like pyridine. rsc.orgacsgcipr.org In a theoretical approach, a 1-azadiene or a 2-azadiene precursor bearing a trifluoroethylsulfanyl group could react with a suitable dienophile (an alkyne or an alkene followed by oxidation) to form the pyridine ring. rsc.orgnih.gov

Inverse-electron-demand Diels-Alder reactions are a particularly effective method for pyridine synthesis, often involving the reaction of electron-poor heterodienes like 1,2,4-triazines with electron-rich dienophiles. acsgcipr.org A hypothetical precursor, such as a 1,2,4-triazine (B1199460) substituted with a trifluoroethylsulfanyl group, could undergo cycloaddition with an enamine or ynamine. The initial cycloadduct would then typically extrude a small molecule (e.g., N₂) to yield the aromatic pyridine ring. baranlab.orgacsgcipr.org Similarly, 1,4-oxazinones can serve as reactive precursors in tandem cycloaddition/cycloreversion sequences with alkynes to generate highly substituted pyridines. nih.gov

Multi-Component Assembly Strategies

Multi-component reactions (MCRs) offer an efficient means of synthesizing complex molecules like substituted pyridines in a single step from three or more starting materials. bohrium.comresearchgate.net These reactions are valued for their atom economy and procedural simplicity. nih.gov

A general strategy for forming pyridines involves the condensation of aldehydes, active methylene (B1212753) compounds (like malononitrile), and a thiol source. wpmucdn.com An adaptation of this method for the target compound could theoretically involve the reaction of an aldehyde, malononitrile, and 2,2,2-trifluoroethylthiol. This approach would assemble the pyridine ring while simultaneously introducing the desired sulfanyl (B85325) side chain at the C6 position, along with other substituents at other positions depending on the specific precursors used. While many MCRs for pyridinethiones or arylthiopyridines exist, the direct incorporation of a fluoroalkylthiol remains a specialized application. wpmucdn.com

Derivatization Strategies for Related this compound Analogues

The most common and versatile route to this compound and its analogues involves the modification of an existing pyridine scaffold. This can be achieved by creating the key carbon-sulfur bond on a pyridine ring, or by further modifying the pyridine or sulfanyl group after the initial structure has been formed.

Regioselective Trifluoroethylation of Pyridine Derivatives

The most direct synthesis of the target compound involves the S-alkylation of pyridine-2-thiol (B7724439) (which exists in tautomeric equilibrium with 2-pyridinethione). Pyridine-2-thiol is a readily available starting material. The sulfur atom of pyridine-2-thiol is a potent nucleophile and can be regioselectively alkylated under basic conditions.

The reaction would typically proceed by deprotonating pyridine-2-thiol with a suitable base (e.g., sodium hydride, potassium carbonate) to form the thiolate anion. This anion then reacts with a 2,2,2-trifluoroethyl electrophile, such as 2,2,2-trifluoroethyl iodide, bromide, or triflate, via a standard SN2 reaction to yield this compound. This method ensures that the trifluoroethyl group is attached specifically to the sulfur atom.

Functional Group Interconversions on the Pyridine Ring

Once the this compound core is assembled, the pyridine ring can be further functionalized to create a variety of analogues. Palladium-catalyzed C-H activation is a modern and powerful tool for the direct introduction of functional groups onto heterocyclic rings. rsc.orgnih.gov

Research has demonstrated that the pyridinyl group in pyridyl sulfides can direct the regioselective C-H functionalization of an attached aryl ring. acs.org These methods are designed to be compatible with the sulfide (B99878) moiety, specifically avoiding its oxidation. acs.org This principle can be applied to the functionalization of the pyridine ring itself in substrates like 2-(alkylsulfanyl)pyridines. Palladium-catalyzed oxidative C-H halogenation allows for the introduction of iodine, bromine, or chlorine onto the pyridine ring using simple halosuccinimide reagents (NIS, NBS, NCS). acs.org Similarly, C-H acetoxylation can be achieved using an oxidant like phenyliodine diacetate (PIDA). acs.org These reactions provide a direct pathway to halogenated and acetoxylated analogues, which can serve as versatile intermediates for further cross-coupling reactions.

Table 1: Representative Palladium-Catalyzed C-H Functionalization Reactions on Pyridyl Sulfides. acs.org (Note: Data is based on pyridyl aryl sulfide substrates but demonstrates the principle of pyridine-directed functionalization compatible with a sulfide linker).
Reaction TypeReagent(s)CatalystSolventTypical Yield
C-H IodinationNIS (N-Iodosuccinimide)Pd(OAc)₂1,2-DCEGood to Excellent (56-81%)
C-H BrominationNBS (N-Bromosuccinimide)Pd(OAc)₂ChlorobenzeneGood
C-H AcetoxylationPIDA (Phenyliodine diacetate)Pd(OAc)₂ChlorobenzeneModerate to Good (34-64%)

Modifications of the Sulfanyl Linkage

The sulfur atom in the sulfanyl linkage is susceptible to oxidation, providing a straightforward route to analogues with different oxidation states, namely sulfoxides and sulfones. These functional groups can significantly alter the electronic and steric properties of the molecule.

The direct oxidation of sulfides is a fundamental transformation in organic chemistry. acs.org A variety of oxidizing agents can be employed for this purpose. The selective oxidation of a sulfide to a sulfoxide requires mild and controlled conditions to prevent overoxidation to the sulfone. nih.gov Common reagents for this include hydrogen peroxide (H₂O₂) in a controlled stoichiometry, often in a solvent like acetic acid. nih.govresearchgate.net

To achieve the corresponding sulfone, stronger oxidizing conditions or a higher stoichiometry of the oxidant are typically used. Reagents such as excess hydrogen peroxide, potassium permanganate (B83412) (KMnO₄), or meta-chloroperoxybenzoic acid (m-CPBA) are effective for converting sulfides directly to sulfones. researchgate.net A notable green chemistry approach involves using O₂ or air as the terminal oxidant, where the selectivity between the sulfoxide and sulfone can be controlled simply by adjusting the reaction temperature. acs.org The synthesis of (2,2,2-trifluoroethyl)sulfinyl-containing compounds is documented, confirming the viability of this oxidative pathway. googleapis.com

Table 2: Common Oxidation States of the Sulfanyl Linkage and General Synthetic Methods.
Functional GroupStructureGeneral Synthetic MethodTypical Reagent(s)
Sulfide (Sulfanyl)-S-S-Alkylation of a thiolR-X + Base
Sulfoxide (Sulfinyl)-S(O)-Controlled oxidation of sulfideH₂O₂ (1 equiv.), m-CPBA (1 equiv.)
Sulfone (Sulfonyl)-S(O)₂-Strong oxidation of sulfide/sulfoxideH₂O₂ (>2 equiv.), KMnO₄, m-CPBA (>2 equiv.)

Reactivity and Mechanistic Investigations of 2 2,2,2 Trifluoroethyl Sulfanyl Pyridine

Reactivity of the Thioether Moiety

The thioether linkage is a versatile functional group susceptible to a range of chemical transformations, most notably at the sulfur atom itself. Its reactivity is modulated by the electron-withdrawing nature of the adjacent 2,2,2-trifluoroethyl group.

Oxidation Pathways

The sulfur atom in 2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine exists in the +2 oxidation state and can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This stepwise oxidation significantly alters the chemical properties of the molecule, particularly the nature of the sulfur-pyridine bond.

The initial oxidation converts the thioether to 2-[(2,2,2-Trifluoroethyl)sulfinyl]pyridine (a sulfoxide). This transformation introduces a chiral center at the sulfur atom. The sulfoxide is more polar than the starting thioether and the sulfinyl group is a stronger electron-withdrawing group. Further oxidation of the sulfoxide yields 2-[(2,2,2-Trifluoroethyl)sulfonyl]pyridine (a sulfone). The sulfonyl group is a powerful electron-withdrawing group and an excellent leaving group in nucleophilic aromatic substitution reactions, a property the original thioether lacks. acs.orgacsgcipr.org

A variety of oxidizing agents can accomplish these transformations, with the choice of reagent and reaction conditions determining the final product. nih.govmasterorganicchemistry.com Mild oxidants may allow for the isolation of the sulfoxide, while stronger conditions typically lead to the full oxidation to the sulfone.

Oxidizing AgentTypical ProductGeneral Conditions
Hydrogen Peroxide (H₂O₂)Sulfoxide or SulfoneAcidic or basic catalysis, variable temperature
meta-Chloroperoxybenzoic acid (m-CPBA)Sulfoxide (1 equiv.) or Sulfone (2+ equiv.)Inert solvent (e.g., CH₂Cl₂), low temperature for sulfoxide
Potassium permanganate (B83412) (KMnO₄)SulfoneAqueous solution, often with heating
Sodium periodate (B1199274) (NaIO₄)SulfoxideAqueous/organic solvent mixture, room temperature

Reductive Transformations

The carbon-sulfur bond in aryl thioethers can be cleaved under reductive conditions, a process known as desulfurization. While specific studies on this compound are not prevalent, general methods for the desulfurization of aryl thioethers are well-established and applicable. organic-chemistry.org

Catalytic hydrogenation using Raney Nickel is a classic and effective method for cleaving C-S bonds. organic-chemistry.org This process would involve the hydrogenolysis of the C(pyridine)-S bond, leading to the formation of pyridine (B92270) and a sulfur-containing byproduct derived from the trifluoroethyl group. Other catalytic systems, often employing transition metals like nickel or molybdenum, have also been developed for the reductive cleavage of C-S bonds under various conditions. organic-chemistry.orgnih.gov

Nucleophilic Reactivity at Sulfur

The sulfur atom of the thioether moiety possesses lone pairs of electrons, making it nucleophilic. nih.govmasterorganicchemistry.com It can react with a variety of electrophiles, such as alkyl halides, to form a ternary sulfonium (B1226848) salt. In this reaction, the sulfur atom acts as a Lewis base, donating an electron pair to the electrophile. nih.gov

The resulting sulfonium salt, [2-(2,2,2-Trifluoroethyl)sulfanylpyridinium] R⁺ X⁻, carries a positive charge on the sulfur atom. This transformation converts the thioether into a good leaving group and can be used to activate the molecule for subsequent reactions. The reactivity of dialkyl sulfides has been shown to be comparable to that of other strong nucleophiles like pyridine. nih.gov

Reactivity of the Pyridine Heterocycle

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This inherent electronic property makes it generally unreactive toward electrophiles but susceptible to attack by nucleophiles, particularly at positions ortho and para to the nitrogen. wikipedia.orgstackexchange.com

Electrophilic Aromatic Substitution Patterns

Direct electrophilic aromatic substitution (EAS) on the pyridine ring is a challenging transformation that requires harsh reaction conditions. wikipedia.orgquimicaorganica.org The nitrogen atom strongly deactivates the ring towards electrophilic attack. Furthermore, under the strongly acidic conditions often used for EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This further increases the deactivation of the ring, making substitution even more difficult. acs.orgrsc.org

When EAS does occur, the substitution is directed primarily to the 3-position (meta to the nitrogen), as the cationic intermediates (Wheland intermediates) resulting from attack at the 2- or 4-positions are significantly destabilized by placing a positive charge on the carbon adjacent to the already electron-deficient nitrogen. quimicaorganica.org

A more effective strategy for achieving electrophilic substitution on a pyridine ring involves a two-step process:

N-Oxidation: The pyridine nitrogen is first oxidized to a pyridine N-oxide using an oxidant like m-CPBA or H₂O₂. This N-oxide is significantly more reactive towards EAS than pyridine itself. The oxygen atom can donate electron density back into the ring, activating it, and directs incoming electrophiles to the 4-position (para). wikipedia.orgrsc.org

Deoxygenation: Following the substitution reaction, the N-oxide is reduced back to the pyridine functionality using a reducing agent such as PCl₃ or H₂/Pd.

Nucleophilic Aromatic Substitution on Activated Pyridine Systems

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient heterocycles like pyridine. Attack by nucleophiles is strongly favored at the 2- and 4-positions because the electronegative ring nitrogen can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. stackexchange.comyoutube.com

For an SNAr reaction to proceed, a suitable leaving group must be present at the 2- or 4-position. In the case of this compound, the thioether group is a poor leaving group. However, as discussed in section 3.1.1, it can be readily oxidized. The resulting 2-[(2,2,2-Trifluoroethyl)sulfonyl]pyridine features a sulfonyl group (-SO₂CH₂CF₃) at the 2-position. This group is an excellent nucleofuge (leaving group) due to its strong electron-withdrawing nature and the stability of the resulting sulfinate anion. acs.org

The oxidation of the thioether to the sulfone is therefore a critical activating step, enabling a wide range of nucleophiles to displace the sulfonyl group and form new 2-substituted pyridine derivatives. The electron-withdrawing trifluoroethyl group on the sulfone further enhances the electrophilicity of the C-2 position, facilitating the nucleophilic attack. acs.org

Nucleophile TypeExample NucleophileResulting 2-Substituted Product
Oxygen NucleophilesAlkoxides (RO⁻), Phenoxides (ArO⁻)2-Alkoxypyridines, 2-Aryloxypyridines
Nitrogen NucleophilesAmmonia (NH₃), Amines (RNH₂, R₂NH)2-Aminopyridines
Sulfur NucleophilesThiolates (RS⁻)2-(Alkylthio)pyridines
Carbon NucleophilesCyanide (CN⁻), Malonate Esters2-Cyanopyridine, Pyridine-2-malonates

Coordination Chemistry with Metal Centers

The coordination chemistry of this compound with metal centers has not been extensively documented in the literature. However, insights into its potential coordination behavior can be drawn from studies on structurally analogous compounds, particularly those containing a 2-pyridylthioether moiety. The presence of both a soft sulfur donor and a borderline nitrogen donor suggests the potential for this ligand to act as a versatile chelating or bridging ligand.

Research on the coordination of 2-[(prop-2-en-1-yl)sulfanyl]pyridine with copper(I) halides has shown that this type of ligand can exhibit π,σ-chelating behavior. In the resulting complexes, [Cu₂Hal₂(Psup)₂] (where Hal = Cl, Br and Psup = 2-[(prop-2-en-1-yl)sulfanyl]pyridine), the organic ligand forms a chelate with the copper(I) ion through the nitrogen atom of the pyridine ring and the C=C bond of the allyl group. nih.gov This leads to the formation of centrosymmetric dimers. nih.gov While this compound lacks the C=C bond necessary for π-coordination, the fundamental N,S-chelation mode is a strong possibility.

The coordination of pyridine-2-thiol (B7724439) and its derivatives with various transition metals has been widely studied, revealing a range of coordination modes. rsc.orgresearchgate.net These ligands can coordinate as neutral thione or anionic thiolate, and can act as monodentate, bidentate, or bridging ligands. researchgate.net For instance, complexes of pyridine-2-thiol with iron(II), cobalt(II), nickel(II), copper(II), copper(I), rhodium(II), and palladium(II) have been synthesized and characterized, with the majority showing unidentate coordination through the sulfur atom. rsc.org

Given the electronic properties of the trifluoroethyl group, it is anticipated that the sulfur atom in this compound would be a relatively soft donor, favoring coordination to soft metal centers such as Cu(I), Ag(I), Au(I), Pd(II), and Pt(II). The pyridine nitrogen, being a borderline Lewis base, can coordinate to a wider range of metal ions. wikipedia.org The interplay between these two donor sites could lead to the formation of stable five-membered chelate rings with a metal center. The coordination geometry would be influenced by the specific metal ion, its oxidation state, and the other ligands present in the coordination sphere.

Reactivity of the Trifluoroethyl Group

The trifluoroethyl group (–CH₂CF₃) is a key functional moiety in this compound, significantly influencing the compound's electronic properties and reactivity.

Influence on Adjacent Functional Groups

The strong electron-withdrawing nature of the trifluoromethyl group, and by extension the trifluoroethyl group, can significantly influence the reactivity of adjacent functional groups. This is primarily due to the inductive effect (-I effect) of the CF₃ group, which can decrease the electron density on neighboring atoms. In the case of this compound, the trifluoroethyl group will decrease the electron density on the sulfur atom. This, in turn, can affect the nucleophilicity of the sulfur and the basicity of the pyridine nitrogen.

Studies on 2-sulfonyl pyridines have shown that the sulfonyl group, another electron-withdrawing group, can activate the pyridine ring for nucleophilic aromatic substitution (SNAr). nih.gov While the sulfanyl (B85325) group (–S–) is generally not as strongly electron-withdrawing as the sulfonyl group (–SO₂–), the presence of the trifluoroethyl group will enhance the electron-withdrawing character of the sulfanyl moiety. This could potentially make the pyridine ring more susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom.

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms involving this compound would likely focus on reactions at the sulfur atom, the pyridine ring, and potentially those involving the trifluoroethyl group under specific conditions. While no specific mechanistic studies on this compound were found, analogies can be drawn from related systems.

Kinetic Studies for Rate-Determining Steps

Kinetic studies are crucial for determining the rate-determining step of a reaction. For reactions involving this compound, one could envision studying the kinetics of its coordination to a metal center or its reaction with an electrophile at the sulfur atom.

For instance, in the nitrosation of 2-mercaptopyridine (B119420), kinetic measurements were used to determine the third-order rate constant for the reaction, which was found to be close to the diffusion-controlled limit for attack by NO⁺. rsc.org Similar kinetic studies on the reaction of this compound with various electrophiles could provide valuable information about the reaction mechanism, including the nature of the transition state and the factors that influence the reaction rate. The electron-withdrawing trifluoroethyl group is expected to decrease the nucleophilicity of the sulfur atom, which would likely be reflected in the reaction kinetics.

Identification of Reaction Intermediates

The identification of reaction intermediates is a key aspect of mechanistic elucidation. For reactions involving this compound, various spectroscopic techniques could be employed to detect and characterize any transient species.

In the study of the nitrosation of 2-mercaptopyridine, an unstable S-nitroso ion (SNO⁺) was identified as a key intermediate through UV spectroscopy. rsc.org This intermediate was found to be in equilibrium with the starting material. For reactions at the sulfur atom of this compound, one might expect the formation of similar onium ion intermediates upon reaction with electrophiles. For example, reaction with an alkyl halide could lead to a sulfonium ion intermediate.

Stereochemical Aspects and Control in Transformations

A comprehensive review of the scientific literature indicates that specific studies focusing on the stereochemical aspects and control in transformations of this compound are not extensively documented. Research providing detailed findings or data on enantioselective or diastereoselective reactions involving this particular compound is limited. However, based on general principles of organic chemistry and established transformations of related pyridine and sulfide (B99878) compounds, potential avenues for stereochemical control can be considered.

One of the primary potential sources of stereoisomerism in derivatives of this compound would be the creation of a chiral center at the sulfur atom. The oxidation of sulfides to sulfoxides introduces a stereogenic center at the sulfur, offering the possibility of synthesizing chiral sulfoxides. researchgate.netwiley-vch.dersc.org The asymmetric oxidation of prochiral sulfides is a well-established field, employing either chiral reagents or catalytic systems with a chiral ligand or catalyst to achieve enantioselectivity. acsgcipr.orgacs.org For a molecule like this compound, a prochiral sulfide, its oxidation could theoretically yield (R)- and (S)-2-[(2,2,2-trifluoroethyl)sulfinyl]pyridine.

Methodologies for the asymmetric oxidation of sulfides often involve metal-based catalysts (such as those using titanium, vanadium, or iron) in conjunction with chiral ligands (like diethyl tartrate or chiral Schiff bases). researchgate.netacsgcipr.org Additionally, enzymatic and biocatalytic methods have proven effective for the enantioselective oxidation of various sulfides, offering high enantiomeric excesses under mild conditions. rsc.orgacsgcipr.org While these methods have been applied to a wide range of aryl and alkyl sulfides, their specific application to this compound has not been reported. The electron-withdrawing nature of both the pyridine ring and the trifluoroethyl group would likely influence the reactivity of the sulfur atom towards oxidation. researchgate.netresearchgate.net

Further stereochemical complexity could be introduced through transformations of the pyridine ring itself. The development of asymmetric C-H functionalization of pyridine rings is an active area of research, although it remains a significant challenge due to the electronic properties of the heterocycle. nih.govbohrium.com Catalytic systems that can differentiate between the prochiral C-H bonds on the pyridine ring could lead to the synthesis of chiral derivatives. For instance, asymmetric allylation or arylation at the C3 or C4 positions would create a new stereocenter. The use of chiral pyridine-oxazoline ligands in asymmetric catalysis highlights the potential for controlling stereochemistry in reactions involving the pyridine motif. sci-hub.sersc.orgresearchgate.net

Due to the absence of specific experimental data on stereoselective transformations of this compound, no data tables on enantiomeric excess or diastereomeric ratios can be presented at this time. The discussion herein is based on the extrapolation of established principles of asymmetric synthesis to the structure of the target compound. Future research in this area would be necessary to determine the feasibility and effectiveness of these potential stereoselective transformations.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of 2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine. By analyzing the interactions of atomic nuclei with an external magnetic field, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule can be obtained.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectra provide fundamental information about the hydrogen and carbon framework of the molecule.

The ¹H NMR spectrum of this compound in deuterochloroform (CDCl₃) exhibits distinct signals corresponding to the protons of the pyridine (B92270) ring and the trifluoroethyl group. The aromatic region shows signals for the four pyridine protons, while the aliphatic region displays a quartet for the methylene (B1212753) protons, which is characteristic of coupling with the adjacent trifluoromethyl group. nih.gov

The ¹³C NMR spectrum in CDCl₃ reveals the carbon skeleton of the molecule. The spectrum shows signals for the five carbons of the pyridine ring and the two carbons of the trifluoroethyl group. The carbon of the trifluoromethyl group appears as a quartet due to coupling with the three fluorine atoms. nih.gov

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Pyridine H-6 8.40 (d, J = 4.7 Hz, 1H) -
Pyridine H-4 7.49 (t, J = 7.8 Hz, 1H) 136.3
Pyridine H-3 7.19 (d, J = 8.1 Hz, 1H) 122.2
Pyridine H-5 7.01 (dd, J = 7.4, 4.9 Hz, 1H) 120.1
-SCH₂- 3.58 (q, J = 9.5 Hz, 2H) 36.4 (q, J = 31.2 Hz)
-CF₃ - 126.9 (q, J = 277.4 Hz)
Pyridine C-2 - 156.3
Pyridine C-6 - 149.5

Data sourced from a study on the impact of fluorine patterns on the properties of 2-(thiofluoroalkyl)pyridines. nih.gov

Fluorine-¹⁹ (¹⁹F) NMR Analysis

Fluorine-¹⁹ (¹⁹F) NMR spectroscopy is particularly informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range. The ¹⁹F NMR spectrum of this compound in CDCl₃ shows a single triplet signal, which is indicative of the three equivalent fluorine atoms of the trifluoromethyl group coupling with the two adjacent methylene protons. nih.gov

Table 2: ¹⁹F NMR Spectroscopic Data for this compound in CDCl₃

Atom ¹⁹F Chemical Shift (δ, ppm)
-CF₃ -73.2 (t, J = 9.5 Hz)

Data sourced from a study on the impact of fluorine patterns on the properties of 2-(thiofluoroalkyl)pyridines. nih.gov

Two-Dimensional NMR Techniques

While specific 2D NMR studies for this compound are not extensively reported in the available literature, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the structural assignments made from 1D NMR data. These techniques would provide unambiguous evidence for proton-proton, carbon-proton direct, and carbon-proton long-range connectivities, respectively.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) has been used to determine the accurate mass of the protonated molecule [M+H]⁺ of this compound. The experimentally determined mass was found to be in excellent agreement with the calculated mass, confirming the elemental composition of the compound. nih.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound

Ion Calculated m/z Found m/z
[C₇H₇F₃NS]⁺ 194.0246 194.0249

Data sourced from a study on the impact of fluorine patterns on the properties of 2-(thiofluoroalkyl)pyridines. nih.gov

The fragmentation pattern in mass spectrometry would likely involve cleavage of the C-S and S-CH₂ bonds, as well as fragmentation of the pyridine ring, providing further structural confirmation.

X-ray Crystallography for Solid-State Molecular Architecture Determination

As of the latest available research, a single-crystal X-ray diffraction study for this compound has not been reported. Such a study would provide precise information about the solid-state conformation, bond lengths, bond angles, and intermolecular interactions of the molecule.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Vibrations

Table 4: Expected Vibrational Modes for this compound

Functional Group Expected Vibrational Frequencies (cm⁻¹)
C-H stretching (aromatic) 3100-3000
C-H stretching (aliphatic) 3000-2850
C=C and C=N stretching (pyridine ring) 1600-1400
C-F stretching 1350-1000

These expected frequencies are based on the known vibrational modes of similar pyridine and trifluoroethyl-containing compounds. aps.orgresearchgate.netnih.govresearchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are employed to investigate the electronic properties and energetic landscape of the molecule. These calculations provide a static, time-independent view of the molecule's behavior.

The electronic structure of a molecule dictates its fundamental chemical properties. For 2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine, analysis focuses on how the interplay between the pyridine (B92270) ring, the sulfur atom, and the trifluoroethyl group influences the distribution of electrons.

The introduction of the trifluoroethyl group (-CH₂CF₃) significantly impacts the electronic properties of the molecule. Fluorine's high electronegativity makes the -CF₃ group a potent electron-withdrawing substituent. researchgate.netnih.gov This inductive effect polarizes the entire side chain, increasing the partial positive charge on the sulfur atom. This, in turn, influences the electronic environment of the pyridine ring.

Computational methods like Natural Bond Orbital (NBO) analysis are used to quantify this charge distribution and explore intramolecular charge delocalization. rsc.org Such analyses reveal the nature of the bonding between the sulfur and the pyridine ring, as well as the stabilizing hyperconjugative interactions. The molecular electrostatic potential (MEP) map is another crucial tool, which visually represents the charge distribution and helps predict sites for electrophilic and nucleophilic attack. rsc.orgnih.gov For this molecule, the MEP would show negative potential around the pyridine nitrogen, indicating its role as a hydrogen bond acceptor, and regions of positive potential influenced by the electron-withdrawing side group.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are also of key interest. The energy and localization of these orbitals are critical for understanding the molecule's reactivity and its behavior in charge-transfer processes. rsc.orgibm.com DFT calculations are routinely used to determine the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity and kinetic stability. nih.gov

While specific reaction pathway models for this compound are not extensively documented in the literature, the methodologies are well-established for related compounds. acs.orgnih.gov Computational chemistry allows for the exploration of potential reaction mechanisms, the identification of transient intermediates, and the characterization of transition states.

Potential reactions that can be modeled for this compound include:

Oxidation of the Sulfur Atom: The sulfur in the sulfanyl (B85325) group can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. Quantum chemical calculations can model this process by determining the reaction pathway, calculating the activation energies for each step, and characterizing the geometry of the transition states.

C-H Functionalization of the Pyridine Ring: Direct functionalization of the pyridine ring is a common synthetic strategy. chemrxiv.org Theoretical models can predict the regioselectivity of such reactions by calculating the energies of the intermediates formed upon attack at different positions (C3, C4, C5, C6) of the pyridine ring.

Nucleophilic Aromatic Substitution: The reactivity of the pyridine ring towards nucleophiles can be assessed. Computational models can help understand how the electron-withdrawing side chain activates or deactivates the ring for such reactions.

The standard computational approach involves locating stationary points (reactants, products, intermediates, and transition states) on the potential energy surface. Frequency calculations are then performed to confirm the nature of these points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com

Quantum chemical calculations are highly effective in predicting spectroscopic data, which serves as a crucial link between theoretical models and experimental reality. By simulating spectra, researchers can aid in the structural elucidation and characterization of the compound.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) is the most common method used with DFT to predict ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These calculations provide theoretical chemical shifts that, when compared to experimental data, can confirm structural assignments.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of the molecule can be simulated by calculating the vibrational frequencies and their corresponding intensities. researchgate.netresearchgate.net These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental FT-IR and FT-Raman measurements. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and limitations in the theoretical model. nih.gov

Beyond spectroscopy, computational methods are used to predict key physicochemical properties. For a series of related 2-(thiofluoroalkyl)pyridines, DFT descriptors have been successfully used in statistical models to predict properties like lipophilicity (log D) and the acidity constant (pKa). acs.org

PropertyComputational MethodPredicted DataApplication
NMR Chemical ShiftsDFT (GIAO Method)¹H, ¹³C Chemical ShiftsStructure verification, assignment of experimental peaks
Vibrational FrequenciesDFT/B3LYPIR and Raman SpectraAssignment of vibrational modes, functional group identification
Physicochemical PropertiesDFT Descriptors + QSPRlogD, pKaPrediction of lipophilicity and acidity

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule, modeling its motion and interactions with its environment over time. This approach is essential for understanding conformational flexibility and the role of the solvent.

The this compound molecule possesses several rotatable bonds, specifically the C(pyridine)-S, S-CH₂, and CH₂-CF₃ bonds. This flexibility allows the molecule to adopt multiple conformations (rotamers). Exploring this conformational space is critical as the preferred conformation can significantly influence the molecule's properties and biological activity.

Conformational searches are often performed using methods like the Conformer–Rotamer Ensemble Sampling Tool (CREST). These methods systematically explore the potential energy surface to identify low-energy conformers. The relative energies of these conformers are then typically calculated at a higher level of theory, such as DFT. researchgate.net For the trifluoroethyl group, the relative orientation of the atoms can lead to distinct gauche and anti (or trans) conformers, which can have different energetic stabilities. Intramolecular interactions, such as weak hydrogen bonds between the fluorine atoms and hydrogens on the pyridine ring, can also play a role in stabilizing certain conformations.

The interaction of a molecule with its solvent environment is fundamental to its chemical behavior in solution. Computational models can treat solvation effects either implicitly or explicitly.

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM), and specifically its Integral Equation Formalism variant (IEF-PCM), are widely used. acs.orgresearchgate.netpyscf.orgnih.govresearchgate.net In these models, the solvent is treated as a continuous medium with a defined dielectric constant, and the solute is placed within a cavity in this continuum. This approach is computationally efficient for calculating solvation free energies and modeling the bulk effect of the solvent on the solute's electronic structure and geometry.

Explicit Solvation Models: In MD simulations, individual solvent molecules (e.g., water, methanol, DMSO) are included in the simulation box. This allows for a detailed, atomistic view of the solvation shell around the solute. researchgate.net Such simulations can reveal specific intermolecular interactions, such as hydrogen bonding between the pyridine nitrogen and protic solvent molecules.

Theoretical Ligand-Target Interaction Studies

No published studies were found describing the theoretical interaction of This compound with any biological targets.

There are no available molecular docking studies in the scientific literature that propose a binding mode hypothesis for This compound with any protein or biological macromolecule.

No computational SAR analyses for This compound have been reported in the literature. Such studies would typically involve comparing the activity of a series of related compounds to derive a predictive model, and this information is not available for this specific molecule.

Applications in Advanced Organic Synthesis and Molecular Design

Role as a Key Synthetic Synthon and Building Block

A synthon is a conceptual unit within a molecule that represents a potential starting material in retrosynthetic analysis. 2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine serves as a stable and reactive synthon for the introduction of the 2-(trifluoroethyl)sulfanylpyridyl group into more complex molecular frameworks. Its utility stems from the presence of the reactive pyridine (B92270) ring and the unique electronic properties conferred by the trifluoroethylthio substituent.

Precursor for Novel Fluorinated Heterocyclic Systems

While specific, extensively documented examples of this compound being used as a direct precursor for the construction of novel fused heterocyclic systems are not abundant in the current literature, its structure is amenable to such transformations. The pyridine ring can, in principle, undergo a variety of cyclization reactions. For instance, functionalization of the pyridine ring at the 3-position, followed by intramolecular cyclization, could provide access to thieno[2,3-b]pyridine (B153569) derivatives, a class of compounds with significant biological activities. The development of synthetic methodologies to exploit this potential remains an area of interest for further research.

Incorporation into Complex Molecular Architectures

The primary role of this compound as a building block is in the construction of larger, biologically active molecules where the 2-(trifluoroethyl)sulfanyl)pyridine moiety is a key pharmacophore. This is typically achieved through reactions that functionalize the pyridine ring, for example, through metal-catalyzed cross-coupling reactions if the pyridine ring is further substituted with a suitable leaving group. Although detailed multi-step syntheses starting from the parent this compound are not widely published, related structures such as this compound-4-carboxylic acid are known, indicating that the core structure is stable to modifications that allow its incorporation into larger molecules like amides and esters.

Strategy for Introducing the Trifluoroethylsulfanyl Moiety into Diverse Chemical Entities

The most direct strategy for introducing the trifluoroethylsulfanyl moiety into a pyridine ring, and thus forming the title compound, involves the nucleophilic substitution of a suitable leaving group on a trifluoroethyl source with a pyridine thiol. A common and effective method is the reaction of 2-mercaptopyridine (B119420) with 2,2,2-trifluoroethyl tosylate in the presence of a base such as potassium carbonate. This reaction proceeds in good yield and provides a straightforward route to this compound.

Reactant 1Reactant 2BaseSolventProductYield
2-Mercaptopyridine2,2,2-Trifluoroethyl tosylateK₂CO₃DMFThis compound66%

This table is based on a documented synthetic procedure.

Influence of the this compound Motif on Engineered Molecular Properties

Modulation of Electronic and Steric Profiles

Electronic Effects: The trifluoroethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This inductive effect is transmitted through the sulfur atom to the pyridine ring, influencing its electron density. This is reflected in the basicity of the pyridine nitrogen. The pKa of the conjugate acid of this compound is lower than that of its non-fluorinated analogue, 2-(ethylthio)pyridine, indicating that the trifluoroethyl group reduces the basicity of the pyridine ring. This modulation of pKa can be critical for drug-receptor interactions and for the pharmacokinetic profile of a molecule.

The lipophilicity of a compound, a key parameter in drug design, is also significantly affected. While fluorine is highly electronegative, the replacement of hydrogen with fluorine generally increases lipophilicity. The measured logD₇.₄ value (a measure of lipophilicity at physiological pH) for this compound is 2.50, which is higher than that of the non-fluorinated 2-(ethylthio)pyridine (logD₇.₄ = 2.26), demonstrating the lipophilicity-enhancing effect of the trifluoroethyl group in this context.

CompoundlogD₇.₄pKa
2-(Methylthio)pyridine1.694.09
2-(Ethylthio)pyridine2.264.11
This compound 2.50 2.09
2-[(2,2-Difluoroethyl)sulfanyl]pyridine2.152.65
2-[(2-Fluoroethyl)sulfanyl]pyridine1.883.39

Data compiled from experimental studies.

Impact on Molecular Conformation and Geometry

The conformation of the this compound moiety is determined by rotation around the C(pyridine)-S and S-C(ethyl) bonds. Computational studies and experimental data from analogous molecules suggest that the preferred conformation is one that minimizes steric clashes and maximizes favorable orbital interactions. For 2-substituted pyridines with heteroatoms in the side chain, the orientation of the substituent relative to the pyridine ring is influenced by stereoelectronic effects.

Effects on Lipophilicity and Membrane Permeability in Designed Systems

In a study analyzing a series of ethyl-derived thio-pyridines, it was found that there is no simple additive correlation between the number of fluorine atoms and the resulting lipophilicity. nih.gov This highlights the context-dependent impact of fluorination. nih.govnih.gov The experimental log D 7.4 values for this compound and related compounds demonstrate these nuanced effects.

CompoundStructurelog D 7.4Reference
2-(Ethylsulfanyl)pyridinePy-S-CH₂CH₃2.18 nih.gov
2-[(2-Fluoroethyl)sulfanyl]pyridinePy-S-CH₂CH₂F2.11 nih.gov
2-[(2,2-Difluoroethyl)sulfanyl]pyridinePy-S-CH₂CHF₂2.25 nih.gov
This compoundPy-S-CH₂CF₃2.33 nih.gov

The ability of a molecule to pass through biological membranes via passive diffusion is fundamentally linked to its lipophilicity. chemrxiv.org While increased lipophilicity can enhance permeability, excessive lipophilicity can lead to poor aqueous solubility and increased binding to plasma proteins, hindering bioavailability. researchgate.net The modulation of log D by the trifluoroethyl group, as seen in this compound, is therefore a critical design element for optimizing membrane permeability. nih.gov By fine-tuning this property, medicinal chemists can better control the absorption, distribution, metabolism, and excretion (ADME) characteristics of new chemical entities. chemrxiv.org

Alteration of Chemical Stability via Fluorine Effects

The incorporation of fluorine atoms, particularly in the form of a trifluoromethyl (CF₃) group, can significantly enhance the chemical and metabolic stability of a molecule. acs.org The 2,2,2-trifluoroethyl group in this compound imparts notable stability due to the inherent strength of the carbon-fluorine (C-F) bond. acs.org

One key aspect of this enhanced stability is resistance to chemical degradation through nucleophilic attack. While monofluorinated alkyl groups can be susceptible to Sɴ2 displacement of the fluorine atom, the presence of multiple fluorine atoms on the same carbon, as in a trifluoromethyl group, greatly reduces this reactivity. acs.org This is because each additional fluorine atom has a destabilizing effect on the partially positive carbon in the transition state of an Sɴ2 reaction, thus increasing the activation energy required for the reaction to proceed. acs.org

Development of Novel Reagents and Methodologies Utilizing the Compound's Structural Features

While this compound itself is more commonly regarded as a building block than a reagent, the methodologies developed for its synthesis are significant for accessing a range of thiofluoroalkyl-substituted heterocycles. These compounds are of growing interest in drug discovery and agrochemistry due to the unique physicochemical properties conferred by the combination of sulfur and fluorine. nih.gov

A key methodology for the synthesis of this compound involves the nucleophilic substitution reaction between 2-mercaptopyridine and an appropriate trifluoroethylating agent. One reported procedure utilizes 2,2,2-trifluoroethyl tosylate as the electrophile in the presence of a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.gov This synthetic route provides reliable access to the target compound and can be adapted to create a library of related structures by varying either the heterocyclic thiol or the fluoroalkylating agent.

The structural features of this compound—namely the electron-deficient pyridine ring, the polarizable sulfur linker, and the lipophilic, metabolically stable trifluoroethyl group—make it an attractive scaffold for the design of new molecules. The pyridine nitrogen provides a site for hydrogen bonding or salt formation, while the trifluoroethyl-sulfur moiety significantly impacts the molecule's lipophilicity, membrane permeability, and metabolic stability. acs.orgnih.gov These characteristics are valuable in the development of novel bioactive compounds, where precise control over molecular properties is essential for achieving desired potency and pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between pyridine derivatives and 2,2,2-trifluoroethyl thiols. For example, a Steglich esterification-like protocol using catalysts such as 4-(dimethylamino)pyridine (DMAP) can enhance reactivity . Key variables include solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and stoichiometric ratios of reagents. Yield optimization often requires monitoring via TLC or HPLC to track intermediate formation (e.g., sulfonyl chloride intermediates, as seen in related trifluoromethylpyridine syntheses) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substitution patterns and trifluoroethyl group integration.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray diffraction (XRD) for solid-state structure determination, as demonstrated for structurally similar pyridine derivatives .
  • HPLC with UV detection to assess purity (>95% threshold for most research applications) .

Q. What are the key reactivity trends of the sulfanyl-trifluoroethyl moiety in this compound?

  • Methodological Answer : The sulfanyl group (-S-) is prone to oxidation (e.g., forming sulfoxides or sulfones under mild oxidizing agents like H₂O₂). The trifluoroethyl group enhances electron-withdrawing effects, stabilizing intermediates in substitution reactions. Comparative studies with non-fluorinated analogs (e.g., ethylsulfanyl pyridines) reveal slower reaction kinetics due to fluorine’s electronegativity .

Advanced Research Questions

Q. How does this compound behave under acidic/basic conditions, and what degradation products form?

  • Methodological Answer : Under basic conditions (e.g., NaOH/MeOH), the sulfanyl group may hydrolyze to a thiolate, while the trifluoroethyl group remains stable. Acidic conditions (e.g., HCl) can protonate the pyridine nitrogen, altering electronic properties and reactivity. Degradation pathways should be analyzed via LC-MS and stability studies (forced degradation at 40–80°C) .

Q. What strategies are effective for resolving contradictory data in biological activity assays involving this compound?

  • Methodological Answer : Contradictions in bioactivity (e.g., variable IC₅₀ values in enzyme inhibition assays) may arise from:

  • Solvent-dependent solubility issues : Use DMSO/water mixtures with controlled co-solvent ratios.
  • Metabolite interference : Perform metabolite profiling using LC-MS/MS.
  • Structural analogs as controls : Compare with compounds like 2-(azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine to isolate substituent effects .

Q. Can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Density functional theory (DFT) calculations can map electron density around the sulfanyl and trifluoroethyl groups, while molecular dynamics (MD) simulations predict binding modes to proteins (e.g., kinases or GPCRs). Validate models with experimental data from SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How does the compound’s stability in formulation matrices impact preclinical studies?

  • Methodological Answer : Stability in PBS or serum-containing media should be tested via accelerated stability studies (25–37°C, 1–7 days). Formulate with cyclodextrins or liposomes to mitigate aggregation. Monitor degradation using UPLC-TOF and correlate with pharmacokinetic parameters (e.g., half-life in rodent models) .

Key Considerations for Researchers

  • Contradictory Data : Always cross-validate results using orthogonal methods (e.g., NMR for structure, LC-MS for purity).
  • Advanced Applications : Explore the compound’s utility in synthesizing metal-organic frameworks (MOFs) or covalent inhibitors, leveraging its sulfur and fluorine motifs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.